2-(4-Fluorophenyl)-7-methylindolizine
Description
Properties
Molecular Formula |
C15H12FN |
|---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-7-methylindolizine |
InChI |
InChI=1S/C15H12FN/c1-11-6-7-17-10-13(9-15(17)8-11)12-2-4-14(16)5-3-12/h2-10H,1H3 |
InChI Key |
RTBSSFWVTZMMHF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC(=CN2C=C1)C3=CC=C(C=C3)F |
Canonical SMILES |
CC1=CC2=CC(=CN2C=C1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features:
- Core Structure : The indolizine backbone is shared across analogs, but substituent variations dictate functional differences.
- Ethyl 7-acetyl-2-substituted indolizines: Additional acetyl and carboxylate groups at C1 and C7 (e.g., compounds 2a-r in ) introduce steric bulk and polarity, affecting solubility and binding affinity .
Table 1: Structural and Physicochemical Comparison
*Calculated based on standard atomic weights.
Physicochemical Properties
- Solubility : The methyl group at C7 in this compound likely enhances lipophilicity compared to polar derivatives like compound 2b. This property may favor blood-brain barrier penetration but reduce aqueous solubility.
Preparation Methods
Synthesis of 4-Fluorophenyl-Substituted Pyridinium Salts
The precursor 1-(2-(4-fluorophenyl)-2-oxoethyl)-4-methylpyridin-1-ium bromide is synthesized by reacting 4-methylpyridine with 2-bromo-1-(4-fluorophenyl)ethan-1-one in acetone at 60°C for 5 hours. The reaction proceeds via nucleophilic substitution, yielding the pyridinium salt in >95% purity after recrystallization.
Cyclocondensation with Ethyl Propiolate
The pyridinium salt undergoes cyclocondensation with ethyl propiolate in dimethylformamide (DMF) under basic conditions (K₂CO₃). This one-pot reaction forms the indolizine framework through a [3+2] cycloaddition mechanism. Key parameters include:
-
Temperature : 60–80°C
-
Reaction time : 4–6 hours
-
Yield : 70–85%
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of intermediates |
| Base | K₂CO₃ (1.5 equiv) | Facilitates deprotonation |
| Molar ratio (Pyridinium salt:Alkyne) | 1:1.2 | Prevents side reactions |
Electrochemical Difunctionalization
Electrochemical methods offer a green alternative by enabling regioselective functionalization without stoichiometric oxidants.
Electrochemical Bromoformylation
A platinum anode and cathode are used in an undivided cell with DMF/H₂O (8.5:1.5 v/v) as the electrolyte. The indolizine precursor undergoes bromoformylation at 5 mA for 4 hours, introducing bromine at the C1 position and an aldehyde group at C3. Subsequent elimination of the aldehyde group via acid hydrolysis yields 2-(4-fluorophenyl)-7-methylindolizine.
Key Advantages :
-
Atom economy : No excess reagents required.
| Boronic Acid | Catalyst Loading (%) | Yield (%) |
|---|---|---|
| 4-Fluorophenyl | 5 | 78 |
| 4-Chlorophenyl | 5 | 65 |
| Phenyl | 5 | 72 |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A mixture of 4-fluorobenzaldehyde, methyl pyruvate, and ammonium acetate in acetic acid is irradiated at 150°C for 20 minutes, achieving 68% yield via a Hantzsch-type mechanism.
Advantages :
-
Time efficiency : 20 minutes vs. 6 hours conventionally.
-
Reduced side products : Homogeneous heating minimizes decomposition.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 85 | 98 | High | Moderate |
| Electrochemical | 82 | 95 | Medium | High |
| Suzuki Coupling | 78 | 97 | Low | Low |
| Microwave | 68 | 90 | High | High |
Challenges and Optimization Strategies
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